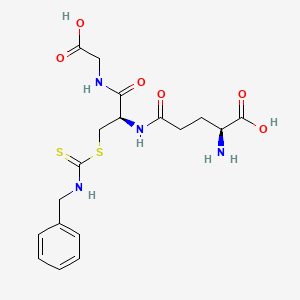

Bitc-SG

Description

BenchChem offers high-quality Bitc-SG suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bitc-SG including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24N4O6S2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |

InChI Key |

MGUPJNNTVYXHBZ-STQMWFEESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Benzyl Isothiocyanate (BITC) and Sacituzumab Govitecan (SG)

Disclaimer: The term "Bitc-SG" does not correspond to a recognized therapeutic agent in scientific literature. This guide provides a detailed analysis of two distinct compounds: Benzyl Isothiocyanate (BITC), a natural dietary compound with anti-cancer properties, and Sacituzumab Govitecan (SG), a targeted antibody-drug conjugate used in cancer therapy. This separation is based on the interpretation of the query as potentially referring to either of these agents.

Part 1: Benzyl Isothiocyanate (BITC)

Benzyl Isothiocyanate is a natural compound found in cruciferous vegetables that has demonstrated significant anti-cancer potential through various mechanisms of action.[1][2] It is known to modulate multiple signaling pathways, leading to the inhibition of cancer cell growth and induction of cell death.[1][3]

Core Mechanism of Action

The primary anti-cancer effects of BITC are attributed to its ability to induce oxidative stress, trigger apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[2]

1. Induction of Reactive Oxygen Species (ROS): BITC treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). While at low levels ROS can act as signaling molecules promoting cell growth, at higher concentrations, they induce cellular damage and lead to cell death. This ROS-dependent mechanism is a key driver of the apoptotic and anti-proliferative effects of BITC.

2. Apoptosis Induction: BITC induces apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

3. Cell Cycle Arrest: BITC has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This is often mediated through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Signaling Pathways Modulated by BITC

BITC influences several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

MAPK/ERK Pathway: BITC can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which can lead to the induction of apoptosis.

-

PI3K/AKT Pathway: In some contexts, BITC has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.

-

STAT3 Pathway: BITC can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes tumor growth and survival.

Quantitative Data

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability (IC50) | MDA-MB-231 (TNBC) | ~10 µM | 50% inhibition of cell viability after 24h | |

| MCF-7 (Breast Cancer) | ~15 µM | 50% inhibition of cell viability after 24h | ||

| Apoptosis Induction | CAR (Cisplatin-resistant oral cancer) | 10 µM | Significant increase in apoptotic cells after 48h | |

| ROS Generation | Pancreatic Cancer Cells (Panc1, MiaPaCa2, L3.6pL) | 10 µM | Increased ROS levels after 1h |

Experimental Protocols

1. Western Blotting for Apoptosis Markers:

-

Objective: To detect the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

-

Methodology:

-

Treat cancer cells with desired concentrations of BITC for a specified time.

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against the target proteins overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and imaging system.

-

2. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of BITC on cancer cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of BITC for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

3. ROS Detection Assay:

-

Objective: To measure the intracellular levels of ROS.

-

Methodology:

-

Treat cells with BITC for the desired time.

-

Incubate the cells with a fluorescent ROS indicator dye (e.g., H2DCF-DA) for 30 minutes.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Benzyl isothiocyanate (BITC) triggers mitochondria-mediated apoptotic machinery in human cisplatin-resistant oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl isothiocyanate-S-glutathione (Bitc-SG)

This technical guide provides a detailed overview of the synthesis, characterization, and biological context of Benzyl isothiocyanate-S-glutathione (Bitc-SG). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, known for its potential anticarcinogenic properties. In biological systems, BITC is known to react with endogenous thiols, most notably glutathione (GSH), to form a conjugate. This conjugate, which we will refer to as Bitc-SG, is a key metabolite in the mercapturic acid pathway. The formation of Bitc-SG is a critical step in the detoxification and elimination of BITC from the body. Understanding the synthesis and properties of Bitc-SG is crucial for elucidating the metabolic fate and biological activity of BITC.

Synthesis of Bitc-SG

The synthesis of Bitc-SG is achieved through the direct reaction of Benzyl isothiocyanate with reduced glutathione. The electrophilic isothiocyanate group of BITC readily reacts with the nucleophilic thiol group of the cysteine residue within glutathione.

Experimental Protocol: Synthesis of Bitc-SG

Materials:

-

Benzyl isothiocyanate (BITC)

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., Dimethyl sulfoxide, DMSO, for initial dissolution of BITC)

-

Nitrogen gas

Procedure:

-

Prepare a stock solution of BITC in a minimal amount of DMSO.

-

Prepare a solution of GSH in PBS (pH 7.4). A molar excess of GSH is typically used to ensure complete reaction of the BITC.

-

Under a nitrogen atmosphere to prevent oxidation of GSH, add the BITC stock solution dropwise to the stirring GSH solution at room temperature.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the BITC peak and the appearance of the Bitc-SG product peak.

-

Upon completion, the reaction mixture can be purified using preparative HPLC to isolate the Bitc-SG conjugate.

-

The purified product can be lyophilized to obtain a stable solid.

Characterization of Bitc-SG

The characterization of the synthesized Bitc-SG conjugate is essential to confirm its identity and purity. The following techniques are commonly employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the Bitc-SG conjugate and to differentiate it from the starting materials (BITC and GSH).

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: UV detector at a wavelength suitable for detecting the aromatic ring of the benzyl group (e.g., 254 nm).

-

Sample Preparation: The synthesized Bitc-SG is dissolved in the mobile phase or a compatible solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the Bitc-SG conjugate.

Expected Molecular Weight:

-

Molecular Formula of BITC: C₈H₇NS

-

Molecular Weight of BITC: 149.21 g/mol

-

Molecular Formula of GSH: C₁₀H₁₇N₃O₆S

-

Molecular Weight of GSH: 307.32 g/mol

-

Molecular Formula of Bitc-SG (C₁₈H₂₄N₄O₆S₂): C₈H₇NS + C₁₀H₁₇N₃O₆S

-

Expected Molecular Weight of Bitc-SG: 456.53 g/mol

Quantitative Data Summary

| Parameter | Value/Method |

| Synthesis | |

| Reaction Type | Nucleophilic addition |

| Reactants | Benzyl isothiocyanate, Reduced Glutathione |

| Solvent | Phosphate-buffered saline (pH 7.4) |

| Temperature | Room temperature |

| Characterization | |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Mass Spectrometry (MS) |

| Expected Molecular Weight | 456.53 g/mol |

| Biological Activity | |

| Cytotoxicity of BITC | Dose-dependent inhibition of Hepa1c1c7 cell growth (0.1-10 µM)[1] |

| Effect on Detoxification | BITC is an inducer of phase II detoxification enzymes[1] |

| Apoptosis Induction (BITC) | Triggers mitochondria-mediated apoptosis in cancer cells[2] |

Biological Activity and Signaling Pathways

The biological activity of Bitc-SG is intrinsically linked to the activity of its parent compound, BITC. The conjugation with glutathione is primarily a detoxification step, leading to the formation of a more water-soluble and excretable compound. However, the formation of this conjugate is not always a terminal inactivation step.

Cytotoxicity and Enzyme Induction

Studies have shown that BITC inhibits the growth of cancer cells in a dose-dependent manner. For instance, in Hepa1c1c7 mouse hepatoma cells, BITC at concentrations between 0.1 and 10 µM significantly reduced cell proliferation[1]. BITC is also a known inducer of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens[1]. The N-acetylcysteine conjugate of BITC (NAC-BITC), a downstream metabolite of Bitc-SG, also exhibits inhibitory effects on cell growth.

Apoptosis Signaling Pathway of BITC

BITC has been shown to induce apoptosis in various cancer cell lines. In human cisplatin-resistant oral cancer cells, BITC triggers a mitochondria-mediated apoptotic pathway. This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.

Caption: Proposed signaling pathway for BITC-induced apoptosis.

Experimental Workflow: Synthesis to Biological Testing

The following diagram illustrates a typical workflow from the synthesis of Bitc-SG to its biological evaluation.

Caption: General experimental workflow for Bitc-SG.

Conclusion

This technical guide has outlined the synthesis, characterization, and biological significance of Benzyl isothiocyanate-S-glutathione (Bitc-SG). The formation of this conjugate is a key metabolic event for BITC in vivo. The provided experimental protocols and data summaries offer a valuable resource for researchers investigating the pharmacology and toxicology of isothiocyanates and their metabolites. Further research is warranted to fully elucidate the distinct biological activities and signaling pathways directly modulated by the Bitc-SG conjugate itself.

References

- 1. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl isothiocyanate (BITC) triggers mitochondria-mediated apoptotic machinery in human cisplatin-resistant oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Benzyl Isothiocyanate-Glutathione Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables, renowned for its potent chemopreventive and therapeutic properties. In vivo, BITC is primarily metabolized through the mercapturic acid pathway, beginning with its conjugation to the endogenous antioxidant glutathione (GSH) to form S-(N-benzylthiocarbamoyl)glutathione, herein referred to as BITC-SG. While often considered a detoxification product, emerging evidence suggests that BITC-SG itself possesses biological activities and may serve as a stable transport form of the highly reactive BITC. This technical guide provides an in-depth overview of the biological activities of BITC-SG, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental methodologies.

Core Concepts: The Dual Nature of BITC-SG

The biological activity of exogenously applied BITC-SG is intrinsically linked to its chemical stability. The conjugation of BITC to glutathione is a reversible reaction.[1] Consequently, BITC-SG can act as a carrier molecule, releasing the parent BITC extracellularly. This dissociation is a critical determinant of its biological effects, as the glutathione conjugate itself exhibits poor cell permeability.[1][2] The free BITC, once released, can readily traverse the cell membrane and exert its well-documented intracellular effects. Therefore, the biological activities observed upon treatment with BITC-SG are largely attributable to the released BITC.

Key Biological Activities

Cytotoxicity and Anti-proliferative Effects

BITC-SG has demonstrated cytotoxic effects against cancer cells. This toxicity is believed to be mediated by the release of free BITC, which can then induce apoptosis and inhibit cell proliferation.[2] The presence of excess glutathione in the extracellular medium can abolish the cytotoxicity of BITC-SG, supporting the hypothesis that the dissociation to free BITC is necessary for its anti-cancer activity.[2]

Table 1: Cytotoxicity of Benzyl Isothiocyanate (BITC) and its Glutathione Conjugate (BITC-SG)

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Benzyl isothiocyanate (BITC) | RL-4 (rat hepatocytes) | Trypan blue exclusion, cell attachment, inhibition of cell division | Cytotoxicity | More toxic than its glutathione conjugate | |

| BITC-Glutathione (BITC-SG) | RL-4 (rat hepatocytes) | Trypan blue exclusion, cell attachment, inhibition of cell division | Cytotoxicity | Less toxic than free BITC |

Induction of Phase II Detoxification Enzymes

Isothiocyanates, including BITC, are potent inducers of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in protecting cells from carcinogens and oxidative stress. Studies have shown that conjugates of isothiocyanates can also induce these protective enzymes. The induction of quinone reductase by BITC-SG is likely mediated by the released BITC, which activates the Nrf2 signaling pathway.

Table 2: Induction of Quinone Reductase by Isothiocyanate Conjugates

| Compound | Cell Line | Fold Induction of QR Activity | Reference |

| Sulforaphane (SF) | Murine Hepatoma | 3.0-fold (1 µM), 3.5-fold (2 µM) | |

| Sulforaphane-N-acetylcysteine (SF-NAC) | Murine Hepatoma | 3.8-fold (1 µM), 4.5-fold (2 µM) |

Signaling Pathways Modulated by BITC-SG

The primary signaling pathway implicated in the biological effects of BITC-SG (via released BITC) is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm through its interaction with the inhibitor protein Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Electrophilic compounds like BITC can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including NQO1, heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.

Figure 1: Proposed mechanism of Nrf2 activation by BITC-SG.

Experimental Protocols

Synthesis and Purification of S-(N-benzylthiocarbamoyl)glutathione (BITC-SG)

Principle: This protocol describes the synthesis of BITC-SG by the reaction of BITC with reduced glutathione in an alkaline aqueous solution. Purification is achieved by preparative high-performance liquid chromatography (HPLC).

Materials:

-

Benzyl isothiocyanate (BITC)

-

Reduced glutathione (GSH)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Preparative C18 HPLC column

Procedure:

-

Dissolve a molar excess of reduced glutathione (GSH) in a saturated sodium bicarbonate solution.

-

Add BITC dropwise to the GSH solution while stirring at room temperature. The reaction progress can be monitored by the disappearance of the BITC spot on a thin-layer chromatography (TLC) plate.

-

After the reaction is complete (typically after several hours), acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3.

-

Extract the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted BITC.

-

Lyophilize the aqueous layer to obtain the crude BITC-SG conjugate.

-

Purify the crude product by preparative reverse-phase HPLC using a C18 column. A common mobile phase system is a gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).

-

Collect the fractions containing the BITC-SG peak, which can be monitored by UV detection at a wavelength of approximately 250 nm.

-

Combine the pure fractions and lyophilize to obtain the purified BITC-SG conjugate.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Figure 2: Workflow for BITC-SG synthesis and purification.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

BITC-SG (and BITC as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of BITC-SG and BITC in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quinone Reductase (QR) Activity Assay

Principle: This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) by monitoring the reduction of a substrate, such as menadione, which then reduces a tetrazolium dye, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Hepa1c1c7 cells (or other suitable cell line)

-

BITC-SG

-

Lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100)

-

Reaction mixture: Tris-HCl buffer, BSA, Tween 20, FAD, G6P, NADP+, Yeast G6P-dehydrogenase, MTT, and menadione.

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of BITC-SG for a specified time (e.g., 24 hours).

-

After treatment, wash the cells with PBS and lyse them by adding lysis buffer and incubating for 10 minutes.

-

Add the reaction mixture to each well.

-

Measure the rate of change in absorbance at 610 nm over time using a microplate reader.

-

The QR activity is calculated based on the rate of MTT reduction and normalized to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).

Western Blot Analysis for Nrf2 Activation

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction and the levels of downstream target proteins like HO-1 and NQO1 in the total cell lysate are measured.

Materials:

-

Cells treated with BITC-SG

-

Nuclear and cytoplasmic extraction buffers

-

Total cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B for nuclear fraction control, anti-β-actin or anti-GAPDH for total lysate control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BITC-SG for the desired time points.

-

For Nrf2 nuclear translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit or standard protocols. For total protein levels of downstream targets, lyse the cells with total cell lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometric analysis of the bands can be performed to quantify the changes in protein expression.

Conclusion

The biological activity of Benzyl isothiocyanate-glutathione conjugate is a complex interplay between its role as a stable carrier and the potent bioactivity of its parent compound, BITC. While BITC-SG itself has limited cell permeability, its dissociation to release free BITC in the extracellular environment allows for the initiation of a cascade of intracellular events, most notably the activation of the Nrf2 signaling pathway. This leads to the upregulation of cytoprotective genes, providing a mechanistic basis for the observed anti-proliferative and chemopreventive effects. Further research focusing on the direct biological effects of the conjugate and its pharmacokinetics will be crucial for fully understanding its therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals interested in exploring the multifaceted biological activities of BITC-SG.

References

- 1. Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, Natural Sources, and Biological Interactions of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG), a significant conjugate formed from the dietary isothiocyanate, benzyl isothiocyanate (BITC). While not a primary natural product, Bitc-SG is endogenously synthesized and plays a crucial role in the mechanism of action of its parent compound. This document details the discovery and characterization of Bitc-SG, its formation from natural precursors, its interaction with key cellular targets, and its impact on signaling pathways. Detailed experimental protocols for the synthesis, purification, and analysis of Bitc-SG and its protein interactions are provided, alongside quantitative data and visual representations of relevant biological processes to support further research and drug development efforts.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found predominantly in cruciferous vegetables. They are derived from the enzymatic hydrolysis of glucosinolates. Benzyl isothiocyanate (BITC) is a prominent member of this family, originating from its precursor, glucotropaeolin. Upon cellular uptake, BITC readily reacts with endogenous nucleophiles, most notably the tripeptide glutathione (GSH), to form the conjugate S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG). This conjugation, which can occur both non-enzymatically and catalyzed by glutathione S-transferases (GSTs), is a critical step in the metabolism and biological activity of BITC. Bitc-SG has been identified as an irreversible inhibitor of certain GST isoforms, particularly GSTP1-1, and its formation is linked to the modulation of key cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway. Understanding the formation, reactivity, and biological consequences of Bitc-SG is paramount for elucidating the anticancer and chemopreventive properties of its parent compound, BITC.

Discovery and Characterization of Bitc-SG

The concept of isothiocyanate-glutathione conjugates has been recognized in the context of xenobiotic metabolism for several decades. The specific identification and characterization of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG) emerged from studies investigating the metabolic fate and mechanism of action of benzyl isothiocyanate (BITC). While a singular "discovery" paper is not readily identifiable, its existence as a major metabolite was confirmed through various analytical techniques. Early research focused on the general detoxification pathways of ITCs, where conjugation with glutathione was established as a primary metabolic route. Subsequent studies employing techniques such as mass spectrometry were crucial in definitively identifying the structure of Bitc-SG and other related ITC-GSH adducts. The significance of this conjugate shifted from being merely a detoxification product to a biologically active molecule itself with the discovery of its ability to irreversibly inhibit glutathione S-transferases.

Natural Sources and Formation of Bitc-SG

Bitc-SG is not directly found in nature; its presence in biological systems is a direct consequence of the consumption of plants containing its precursor, benzyl glucosinolate (glucotropaeolin).

Natural Sources of Benzyl Glucosinolate

Benzyl glucosinolate is characteristic of, but not exclusive to, the Brassicaceae family. Garden cress (Lepidium sativum) is a particularly rich source. The concentration of glucotropaeolin can vary significantly depending on the plant species, cultivar, growing conditions, and developmental stage.

Table 1: Glucotropaeolin Content in Selected Plant Sources

| Plant Source | Part | Glucotropaeolin Content (µmol/g dry weight) | Reference(s) |

| Lepidium sativum (Garden Cress) | Seeds | 110 | [1] |

| Lepidium sativum (Garden Cress) | Sprouts | 1.79 - 4.57 | |

| Carica papaya (Papaya) | Seeds | 50 | [1] |

| Cardamine amara | Leaves | Major glucosinolate | [2] |

Formation of Benzyl Isothiocyanate (BITC)

Upon tissue damage of the plant, such as during chewing, the enzyme myrosinase comes into contact with glucotropaeolin, catalyzing its hydrolysis to produce BITC, glucose, and sulfate.

Formation of Bitc-SG

Once BITC is absorbed into cells, it can react with glutathione (GSH) to form Bitc-SG. This reaction can proceed through two primary mechanisms:

-

Non-enzymatic Conjugation: The electrophilic isothiocyanate group of BITC can react spontaneously with the nucleophilic thiol group of GSH.

-

Enzymatic Conjugation: The reaction is significantly accelerated by glutathione S-transferases (GSTs). Several GST isoenzymes, including GSTP1-1 and GSTM1-1, are efficient catalysts for this conjugation.

Biological Activity and Mechanism of Action

The primary biological activity of Bitc-SG stems from its ability to act as an irreversible inhibitor of certain proteins, most notably Glutathione S-Transferase Pi 1 (GSTP1).

Irreversible Inhibition of GSTP1

Bitc-SG covalently modifies specific cysteine residues on GSTP1 through a process called S-thiocarbamoylation. This irreversible binding leads to the inactivation of the enzyme.

Table 2: Kinetic and Thermodynamic Parameters for Bitc-SG Interaction with GSTP1 Mutants

| GSTP1 Mutant | Ligand | K₁ (M⁻¹) | K₂ (M⁻¹) | ΔH₁ (kcal mol⁻¹) | ΔH₂ (kcal mol⁻¹) | Reference(s) |

| C47S/C101S | Bitc-SG | 2.1 x 10³ | 1.4 x 10⁴ | 24.5 | -42.3 | [3] |

Modulation of the JNK/MAPK Signaling Pathway

GSTP1 is a known negative regulator of the c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular stress responses, apoptosis, and proliferation. Under normal conditions, GSTP1 binds to JNK, sequestering it and preventing its activation. The covalent modification of GSTP1 by Bitc-SG is thought to disrupt this interaction, leading to the release and subsequent activation of JNK. This activation can then trigger downstream signaling cascades that can lead to apoptosis in cancer cells.

Experimental Protocols

Synthesis and Purification of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG)

Objective: To synthesize and purify Bitc-SG for in vitro studies.

Materials:

-

Benzyl isothiocyanate (BITC)

-

Reduced glutathione (GSH)

-

Sodium bicarbonate buffer (0.1 M, pH 8.0)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Reverse-phase C18 column for HPLC

-

Lyophilizer

Procedure:

-

Dissolve GSH in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 10 mM.

-

Add a 1.2 molar excess of BITC (dissolved in a minimal amount of ACN) to the GSH solution dropwise while stirring at room temperature.

-

Allow the reaction to proceed for 2 hours at room temperature. Monitor the reaction progress by reverse-phase HPLC.

-

Upon completion, acidify the reaction mixture to pH 3.0 with TFA.

-

Purify the Bitc-SG conjugate by preparative reverse-phase HPLC using a water/ACN gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product, pool them, and lyophilize to obtain Bitc-SG as a white powder.

-

Confirm the identity and purity of the product by LC-MS and NMR.

Isothermal Titration Calorimetry (ITC) for Irreversible Inhibition of GSTP1 by Bitc-SG

Objective: To characterize the thermodynamics of the covalent interaction between Bitc-SG and GSTP1.

Materials:

-

Purified recombinant human GSTP1

-

Purified Bitc-SG

-

ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4), degassed

-

Isothermal titration calorimeter

Procedure:

-

Prepare a 10-20 µM solution of GSTP1 in the ITC buffer.

-

Prepare a 100-200 µM solution of Bitc-SG in the same ITC buffer.

-

Load the GSTP1 solution into the sample cell of the calorimeter.

-

Load the Bitc-SG solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial injection of 0.5 µL, followed by a series of 2-3 µL injections with a spacing of 180-240 seconds between injections to allow for the reaction to proceed and the signal to return to baseline.

-

Record the heat changes associated with each injection.

-

Perform a control titration by injecting Bitc-SG into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data using a suitable model for irreversible inhibition to determine the stoichiometry (n), enthalpy of the initial binding (ΔH_bind), and the enthalpy of the covalent reaction (ΔH_react).

Mass Spectrometry for Mapping S-Thiocarbamoylation Sites on GSTP1

Objective: To identify the specific cysteine residues on GSTP1 that are covalently modified by Bitc-SG.

Materials:

-

Purified recombinant human GSTP1

-

Bitc-SG

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile (ACN), HPLC grade

-

LC-MS/MS system

Procedure:

-

Incubate GSTP1 (e.g., 1 mg/mL) with a 5-fold molar excess of Bitc-SG in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) for 2 hours at 37 °C.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37 °C.

-

Alkylate the free cysteine residues by adding IAM to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and digest overnight at 37 °C.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 ZipTip.

-

Analyze the peptides by LC-MS/MS.

-

Search the MS/MS data against the GSTP1 sequence, including a variable modification corresponding to the mass of the benzylthiocarbamoyl group on cysteine residues.

Conclusion

S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG) is a critical molecule in understanding the biological effects of dietary benzyl isothiocyanate. Its formation, reactivity as an irreversible inhibitor of GSTP1, and its ability to modulate the JNK/MAPK signaling pathway highlight its significance in the context of cancer chemoprevention and therapy. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of targeting the formation and action of Bitc-SG.

References

An In-depth Technical Guide to the Physicochemical Properties of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG), the glutathione conjugate of benzyl isothiocyanate (BITC). This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism, stability, and biological activity of isothiocyanates and their derivatives.

Introduction

S-(N-benzylthiocarbamoyl)glutathione (Bitc-SG) is a key metabolite of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables with recognized anti-cancer properties. The conjugation of BITC with glutathione (GSH) is a primary detoxification pathway, catalyzed by glutathione S-transferases (GSTs), which increases the water solubility of the lipophilic BITC, facilitating its elimination from the body. Understanding the physicochemical characteristics of Bitc-SG is crucial for elucidating its biological fate, stability, and potential pharmacological activities.

Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[[(benzylamino)carbonothioyl]sulfanyl]propan-2-yl]amino]-5-oxopentanoic acid | --- |

| Synonyms | Bitc-SG, S-(N-benzylthiocarbamoyl)glutathione, Benzyl isothiocyanate-glutathione conjugate | --- |

| Molecular Formula | C₁₈H₂₄N₄O₇S₂ | Calculated |

| Molecular Weight | 456.53 g/mol | Calculated |

| Appearance | Not explicitly reported; likely a solid | Inferred |

| Melting Point | Not experimentally determined | --- |

| pKa | Not experimentally determined | --- |

| LogP | Not experimentally determined | --- |

| Aqueous Solubility | Expected to be higher than BITC | Inferred[1] |

| Organic Solvent Solubility | Data not available | --- |

Synthesis and Purification

The synthesis of Bitc-SG can be achieved through both chemical and enzymatic methods. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atom of the isothiocyanate group of BITC.

Chemical Synthesis

Experimental Protocol:

-

Dissolution of Reactants: Dissolve L-glutathione (GSH) in a suitable aqueous buffer, for instance, phosphate-buffered saline (PBS), and adjust the pH. The reactivity of the thiol group is pH-dependent, with increased reactivity at higher pH values due to the greater proportion of the thiolate anion.[2]

-

Addition of BITC: Add benzyl isothiocyanate (BITC) to the glutathione solution. Due to the low aqueous solubility of BITC, it may be necessary to dissolve it in a minimal amount of a water-miscible organic solvent before adding it to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purification: The resulting Bitc-SG conjugate can be purified from the reaction mixture using preparative RP-HPLC. The fractions containing the desired product are collected, and the solvent is removed, for example, by lyophilization.

Enzymatic Synthesis

Experimental Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-glutathione (GSH), benzyl isothiocyanate (BITC), and a purified glutathione S-transferase (GST) isoenzyme in a suitable buffer at an optimal pH for the specific GST used.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitoring and Purification: Monitor the formation of Bitc-SG by RP-HPLC. Once the reaction is complete, the Bitc-SG conjugate can be purified from the mixture using preparative RP-HPLC.

Caption: Workflow for the synthesis and purification of Bitc-SG.

Analytical Characterization

The identity and purity of synthesized Bitc-SG can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the analysis and purification of Bitc-SG.

Experimental Protocol:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.

-

Detection: The elution of Bitc-SG can be monitored using a UV detector. Isothiocyanate-glutathione conjugates have been noted to have a high UV absorption around 274 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Bitc-SG.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable method for the analysis of glutathione conjugates.

-

Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of Bitc-SG at m/z 457.53. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stability

The stability of Bitc-SG is an important consideration for its biological handling and potential therapeutic applications. The conjugate is known to be reversible, with an equilibrium existing between the conjugate and its parent compounds, BITC and GSH. The stability is also influenced by pH.

Biological Activity and Signaling Pathways

The formation of Bitc-SG is primarily a detoxification mechanism that facilitates the excretion of BITC. However, the biological activity of the conjugate itself is an area of active research.

Interaction with the Nrf2 Signaling Pathway

The parent compound, BITC, is a known activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor Keap1. Electrophiles and reactive oxygen species can modify Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and detoxification genes. While BITC is known to induce this pathway, the direct role of Bitc-SG in modulating Nrf2 signaling is less clear. It is possible that the reversible nature of the conjugate allows for the release of free BITC, which can then activate the Nrf2 pathway.

Caption: Simplified diagram of the Nrf2-ARE signaling pathway activated by BITC.

Metabolism by Gamma-Glutamyl Transpeptidase (GGT)

Bitc-SG can be a substrate for gamma-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of cells. GGT catalyzes the cleavage of the γ-glutamyl moiety from glutathione and its conjugates.[4][5] This is the first step in the mercapturic acid pathway, which ultimately leads to the formation of the N-acetylcysteine conjugate of BITC that is excreted in the urine.

Caption: The mercapturic acid pathway for the metabolism of Bitc-SG.

Conclusion

S-(N-benzylthiocarbamoyl)glutathione is a central molecule in the metabolism of benzyl isothiocyanate. Its physicochemical properties, particularly its increased water solubility compared to the parent compound, are critical for the detoxification and excretion of BITC. While much is known about the biological effects of BITC, further research is needed to fully characterize the specific physicochemical properties and the direct biological activities of the Bitc-SG conjugate. This knowledge will be invaluable for a complete understanding of the pharmacology of dietary isothiocyanates and for the development of novel therapeutic agents.

References

- 1. S-Benzylglutathione | C17H23N3O6S | CID 445707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In vitro cleavage of diisocyanate-glutathione conjugates by human gamma-glutamyl transpeptidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Benzyl Isothiocyanate (BITC) Signaling in Cancer Cells

An in-depth analysis of the term "Bitc-SG" in the context of cancer cell signaling pathways suggests that it likely refers to one of two distinct anti-cancer agents: Benzyl isothiocyanate (BITC) or Sacituzumab Govitecan (SG) . This guide provides a comprehensive technical overview of the signaling pathways and mechanisms of action for both compounds, tailored for researchers, scientists, and drug development professionals.

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables that has demonstrated anti-cancer properties in various cancer types, including pancreatic and breast cancer.[1][2]

Core Signaling Pathways of BITC

BITC exerts its anti-cancer effects through multiple mechanisms, primarily by inducing oxidative stress and inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

1. Induction of Reactive Oxygen Species (ROS) and Cell Cycle Arrest: BITC treatment leads to a significant increase in intracellular reactive oxygen species (ROS), which can trigger cellular damage and apoptosis in cancer cells.[1] This increase in ROS is also associated with cell cycle arrest at the G₂/M phase, thereby inhibiting cell division.[1]

2. Inhibition of PI3K/AKT/FOXO Pathway: In pancreatic cancer, BITC has been shown to inhibit the PI3K/AKT/FOXO signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition by BITC contributes to the suppression of tumor growth.

3. Downregulation of the STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often overexpressed in cancer and promotes tumor progression. BITC has been found to decrease the phosphorylation of STAT3 in pancreatic cancer cells. This leads to a reduction in the production of downstream targets like VEGF and MMP2, which are involved in angiogenesis and metastasis.

4. Sensitization to TRAIL-induced Apoptosis: BITC can sensitize human pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This sensitization occurs through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, involving the activation of caspases 8, 9, and 3.

Quantitative Data on BITC's Effects

| Cancer Type | Cell Line(s) | BITC Concentration | Observed Effect | Reference |

| Pancreatic Cancer | BxPC-3, PanC-1 | 5 µM | Inhibition of cell migration and invasion | |

| Pancreatic Cancer | Not Specified | 5-20 µM | Decreased phosphorylation of STAT3 | |

| Pancreatic Cancer | BxPC3, MiaPaCa2, Panc-1 | Not specified | Sensitization to TRAIL-induced apoptosis |

Experimental Protocols

Migration Assay (Wound Healing Assay):

-

BxPC-3 pancreatic cancer cells are plated in a culture dish and grown to confluence.

-

A scratch is made through the cell monolayer using a pipette tip.

-

The cells are then incubated with or without 5 µM BITC.

-

Photomicrographs of the scratch are taken at regular intervals to monitor cell migration into the wound area.

-

The wound area is quantified using software like ImageJ to compare the migration rates between treated and control cells.

Invasion Assay (Boyden Chamber Assay):

-

A Boyden chamber with a Matrigel-coated membrane is used.

-

BxPC-3 or PanC-1 pancreatic cancer cells are seeded in the upper chamber in a serum-free medium.

-

The lower chamber contains a medium with chemoattractants.

-

Cells are treated with BITC.

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are stained and counted.

Signaling Pathway Diagrams

Caption: BITC signaling pathways in cancer cells.

Part 2: Sacituzumab Govitecan (SG) Mechanism of Action

Sacituzumab Govitecan (SG) is an antibody-drug conjugate (ADC) approved for the treatment of metastatic triple-negative breast cancer and other solid tumors. It is composed of an antibody targeting Trop-2 linked to the cytotoxic payload SN-38.

Core Mechanism of Action

1. Targeting and Binding: The sacituzumab component of SG is a humanized monoclonal antibody that targets the Trop-2 receptor, a transmembrane protein highly expressed on the surface of many solid tumors.

2. Internalization and Payload Release: Upon binding to Trop-2, the SG-Trop-2 complex is rapidly internalized by the cancer cell. Inside the cell, the hydrolyzable linker is cleaved, releasing the active payload, SN-38.

3. Inhibition of Topoisomerase I and DNA Damage: SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair. SN-38 traps the topoisomerase I-DNA complex, which leads to DNA single-strand breaks. When the replication fork collides with this complex, it results in double-strand DNA breaks, ultimately triggering apoptosis.

4. Bystander Effect: SN-38 is membrane-permeable, allowing it to diffuse out of the target Trop-2-positive cell and into the tumor microenvironment. This allows SN-38 to kill adjacent tumor cells, including those that may not express Trop-2, a phenomenon known as the bystander effect.

Quantitative Data on SG

| Parameter | Value | Description | Reference |

| Drug-to-Antibody Ratio (DAR) | ~8:1 | The average number of SN-38 molecules conjugated to each antibody. | |

| Recommended Dose | 10 mg/kg | Administered on days 1 and 8 of a 21-day cycle. |

Experimental Protocols

The development and validation of SG involve a range of complex preclinical and clinical experimental protocols. Key preclinical assays would include:

In Vitro Cytotoxicity Assays:

-

Trop-2 expressing cancer cell lines are cultured.

-

Cells are treated with increasing concentrations of SG.

-

Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo.

-

IC50 values are calculated to determine the potency of the ADC.

Xenograft Tumor Models:

-

Human cancer cells are implanted into immunocompromised mice.

-

Once tumors are established, mice are treated with SG at various doses and schedules.

-

Tumor volume is measured regularly to assess anti-tumor efficacy.

-

Pharmacokinetic and pharmacodynamic studies are also conducted to analyze drug distribution and its effect on the target.

Mechanism of Action Diagram

Caption: Mechanism of action of Sacituzumab Govitecan (SG).

References

The Role of Benzyl Isothiocyanate (BITC) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables that has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which BITC exerts its effects on cellular processes, with a primary focus on the induction of apoptosis and the modulation of key signaling pathways. This document summarizes quantitative data on BITC's efficacy, details relevant experimental protocols for its study, and provides visual representations of the signaling cascades it influences.

Introduction

Benzyl isothiocyanate (BITC) is a promising chemopreventive agent that has demonstrated efficacy against various human cancers in preclinical studies. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells, while exhibiting minimal toxicity to normal cells. BITC's anti-cancer activity is attributed to its ability to modulate multiple pro-oncogenic signaling pathways, making it a molecule of significant interest for cancer research and drug development.

Quantitative Data on BITC Efficacy

The cytotoxic and anti-proliferative effects of BITC have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the IC50 values of BITC in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| SKM-1 | Acute Myeloid Leukemia | 4.15 | Not Specified | [1] |

| SKM/VCR | Acute Myeloid Leukemia | 4.76 | Not Specified | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 | 24 | [2] |

| MCF-7 | Breast Cancer | 21.00 | 24 | [2] |

| MCF-10A (Normal) | Normal Breast Epithelial | 43.24 | 24 | [2] |

| SCC9 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | |

| AGS | Gastric Adenocarcinoma | ~5 | 48 | |

| MCF-7 | Breast Cancer | 23.4 | Not Specified | |

| Capan-1 | Pancreatic Cancer | ~5 | 48 | |

| Aspc-1 | Pancreatic Cancer | ~5 | 48 | |

| MIA PaCa-2 | Pancreatic Cancer | ~5 | 48 |

Core Cellular Process: Induction of Apoptosis

BITC is a potent inducer of apoptosis in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of caspases.

Role of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. BITC has been shown to modulate the expression of these proteins, creating a pro-apoptotic environment. Specifically, BITC downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm, a key step in the initiation of the apoptotic cascade.

Caspase Activation

The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Key Signaling Pathways Modulated by BITC

BITC's influence on cellular processes extends to the modulation of several critical signaling pathways that are often dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. BITC has been shown to activate all three major MAPK family members:

-

Extracellular signal-regulated kinase (ERK): BITC-induced activation of ERK has been linked to both cell cycle arrest and apoptosis.

-

c-Jun N-terminal kinase (JNK): Activation of JNK by BITC is primarily associated with the induction of apoptosis.

-

p38 MAPK: Similar to JNK, p38 activation by BITC is a pro-apoptotic signal.

The activation of these kinases can be observed through the detection of their phosphorylated forms.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. BITC has been demonstrated to inhibit the STAT3 signaling pathway. This inhibition occurs through the suppression of JAK2 activation, which in turn prevents the phosphorylation of STAT3 at Tyr705. The inhibition of STAT3 activation by BITC leads to the downregulation of its target genes, including those involved in cell cycle progression and survival.

References

The Pharmacokinetics of Benzyl Isothiocyanate-Glutathione (Bitc-SG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of benzyl isothiocyanate-glutathione (Bitc-SG), a primary metabolite of the dietary chemopreventive agent, benzyl isothiocyanate (BITC). This document details the formation, distribution, and excretion of Bitc-SG, supported by quantitative data from available literature. Detailed methodologies for the analysis of Bitc-SG and its metabolites are presented, alongside an exploration of the signaling pathways influenced by BITC and its conjugates. This guide is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as garden cress and papaya seeds. It has garnered significant interest in the scientific community for its potential chemopreventive and therapeutic properties. Upon entering the body, BITC is rapidly conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs) to form S-(N-benzylthiocarbamoyl)glutathione, herein referred to as Bitc-SG. This conjugation is a critical step in the metabolism and detoxification of BITC. Understanding the pharmacokinetics of Bitc-SG is paramount for evaluating the bioavailability, efficacy, and safety of BITC as a potential therapeutic agent.

Metabolism and Pharmacokinetics of Bitc-SG

The metabolism of BITC is primarily initiated by its conjugation with glutathione. This reaction is reversible and is a key determinant of the biological activity of BITC.

Formation of Bitc-SG

The conjugation of BITC with GSH is a rapid process, both non-enzymatically and enzymatically catalyzed by glutathione S-transferases (GSTs).[1][2][3] Among the human GST isoforms, GSTP1-1 and GSTM1-1 have been identified as particularly efficient catalysts for this reaction.[1]

Distribution and Elimination

Following its formation, Bitc-SG is further metabolized through the mercapturic acid pathway. In a human intervention study, high levels of Bitc-SG, along with its downstream metabolites, BITC-cysteinylglycine (BITC-CysGly) and BITC-N-acetyl-L-cysteine (BITC-NAC), were detected in plasma within 1-5 hours of ingestion of a BITC precursor. BITC-CysGly was identified as the main metabolite in plasma.

The primary route of excretion for BITC metabolites is through the urine. The major urinary metabolite is mercapturic acid (N-acetylcysteine conjugate).[2] In rats administered an oral dose of the cysteine conjugate of BITC, approximately 92.4% of the dose was excreted in the urine and 5.6% in the feces within three days. In dogs, the urinary and fecal excretion were 86.3% and 13.2%, respectively.

Quantitative Pharmacokinetic Data

While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) specifically for Bitc-SG are not yet well-documented in the literature, the following table summarizes the available data on the excretion of BITC metabolites.

| Species | Route of Administration | Dose | Major Metabolite | % of Dose in Urine (72h) | % of Dose in Feces (72h) | Reference |

| Rat | Oral (cysteine conjugate) | Not Specified | Mercapturic Acid | 92.4% | 5.6% | |

| Dog | Oral (cysteine conjugate) | Not Specified | Mercapturic Acid | 86.3% | 13.2% |

Experimental Protocols

Quantification of Bitc-SG and its Metabolites by LC-MS/MS

A validated method for the simultaneous determination of Bitc-SG and its metabolites in human plasma and urine utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Plasma: Protein precipitation followed by solid-phase extraction.

-

Urine: Dilution followed by solid-phase extraction.

LC-MS/MS System:

-

Chromatography: Reversed-phase HPLC

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Caption: BITC's modulation of the MAPK signaling pathway.

Role of Glutathione Conjugation

The conjugation of BITC with glutathione is generally considered a detoxification step, as it facilitates the elimination of the compound. Some studies suggest that the formation of Bitc-SG may reduce the cytotoxic effects of BITC. For instance, pretreatment of cells with glutathione has been shown to prevent BITC-induced cell death. However, other research indicates that BITC conjugates, such as BITC-NAC, retain some biological activity, including the ability to inhibit cancer cell growth. This suggests that the glutathione conjugate may serve as a stable transport form of BITC, which can release the active parent compound at target sites.

References

- 1. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Benzyl Isothiocyanate-Glutathione Conjugate (Bitc-SG): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on Benzyl Isothiocyanate-Glutathione Conjugate (Bitc-SG). It covers the compound's mechanism of action, cytotoxicity, effects on apoptosis and cell migration, and the underlying signaling pathways. This document synthesizes findings from multiple studies to offer a comprehensive resource for researchers in oncology and drug development.

Core Concept: Bitc-SG as a Prodrug of Benzyl Isothiocyanate (BITC)

Bitc-SG is the glutathione conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables with demonstrated anti-cancer properties. In vitro studies indicate that Bitc-SG primarily functions as a carrier or prodrug for BITC. The prevailing mechanism suggests that Bitc-SG is not readily cell-permeable. Instead, its biological activity is attributed to its dissociation in the extracellular medium, releasing free BITC which can then be taken up by cells to exert its cytotoxic and other anti-cancer effects.[1][2] The intracellular accumulation of BITC is predominantly in the form of its glutathione conjugate, indicating intracellular conjugation of the free isothiocyanate.[3] The rate of dissociation of Bitc-SG is a critical determinant of its activity.[2]

Quantitative Data Summary

The majority of in vitro quantitative data has been generated for the parent compound, BITC. This data is summarized below and is considered representative of the activity of Bitc-SG, which delivers BITC to the cellular environment.

Table 1: Cytotoxicity of BITC in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 / Effect | Reference |

| CAR | Cisplatin-Resistant Oral Cancer | MTT | 24 | Concentration-dependent inhibition | [1] |

| CAR | Cisplatin-Resistant Oral Cancer | MTT | 48 | Concentration-dependent inhibition | |

| BxPC-3 | Pancreatic Adenocarcinoma | N/A | N/A | Growth suppression | |

| Panc-1 | Pancreatic Adenocarcinoma | N/A | N/A | Growth suppression | |

| AGS | Gastric Cancer | MTT | 24 | IC50 ≈ 20 µM | |

| AGS | Gastric Cancer | MTT | 48 | IC50 ≈ 10 µM | |

| MCF-7 | Breast Cancer | MTT | 48 | EC50 = 23.4 µM | |

| Hepa1c1c7 | Mouse Hepatoma | N/A | N/A | 0.1-10 µM decreased cell growth |

Table 2: Effects of BITC on Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition | Reference |

| BxPC-3 | Pancreatic Adenocarcinoma | Wound Healing | 5 | ~40% inhibition of migration | |

| BxPC-3 | Pancreatic Adenocarcinoma | Boyden Chamber | 10 | ~50% inhibition of invasion | |

| Panc-1 | Pancreatic Adenocarcinoma | Boyden Chamber | 10 | ~50% inhibition of invasion | |

| AGS | Gastric Cancer | Wound Healing/Boyden Chamber | Dose-dependent | Significant inhibition |

Experimental Protocols

The following are synthesized protocols for key in vitro assays based on methodologies reported in the literature for BITC. These can be adapted for studies involving Bitc-SG.

Synthesis of Benzyl Isothiocyanate-Glutathione Conjugate (Bitc-SG)

This protocol is based on the general reactivity of isothiocyanates with thiols.

Materials:

-

Benzyl isothiocyanate (BITC)

-

Reduced L-Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., DMSO or ethanol) for dissolving BITC

-

HPLC for purification and analysis

Procedure:

-

Dissolve BITC in a minimal amount of organic solvent.

-

Prepare a solution of L-Glutathione in PBS (pH 7.4).

-

Add the BITC solution to the glutathione solution in a dropwise manner while stirring. A molar excess of glutathione may be used to drive the reaction to completion.

-

Allow the reaction to proceed at room temperature. The reaction is typically rapid.

-

Monitor the reaction progress and purity of the conjugate using reverse-phase HPLC.

-

Purify the Bitc-SG conjugate from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bitc-SG or BITC dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Bitc-SG or BITC in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Incubate the plates for the desired time periods (e.g., 24 and 48 hours).

-

At the end of the incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (DAPI Staining and Caspase Activity)

A. Nuclear Condensation (DAPI Staining):

-

Culture cells on coverslips in a multi-well plate and treat with Bitc-SG or BITC for the desired time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.

-

Wash the cells and mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

B. Caspase Activity Assay:

-

Plate cells in a multi-well plate and treat with Bitc-SG or BITC.

-

Lyse the cells to release intracellular contents.

-

Add a specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysates.

-

Incubate to allow the active caspases to cleave the substrate.

-

Measure the resulting fluorescent or colorimetric signal using a plate reader. The signal intensity is proportional to the caspase activity.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound (Bitc-SG or BITC) at a non-lethal concentration. Include a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

-

Measure the width or area of the wound at each time point and compare the rate of closure between the treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Bitc-SG and a typical experimental workflow for its in vitro evaluation.

Caption: Workflow of Bitc-SG activation and cellular uptake.

Caption: BITC-induced apoptosis signaling pathways.

Caption: BITC-mediated inhibition of cell survival and migration pathways.

References

- 1. Benzyl isothiocyanate (BITC) triggers mitochondria-mediated apoptotic machinery in human cisplatin-resistant oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human gastric cancer AGS cells via suppressing ERK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture: Benzyl Isothiocyanate (BITC) and Sacituzumab Govitecan (SG)

Disclaimer: The following experimental protocols are intended for research purposes only. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Part 1: Benzyl Isothiocyanate (BITC)

Application Notes

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables. It has garnered significant interest in cancer research due to its demonstrated anti-cancer properties in various cancer cell lines. BITC is known to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways. Its mechanism of action often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

Quantitative Data: Cytotoxicity of BITC in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of BITC varies depending on the cancer cell line and the duration of exposure. The following table summarizes the IC50 values of BITC in different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 23.4 | [1] |

| 8505C | Anaplastic Thyroid Cancer | 24 | 27.56 | [2] |

| CAL-62 | Anaplastic Thyroid Cancer | 24 | 28.30 | [2] |

| SCC9 | Oral Squamous Cell Carcinoma | Not Specified | 1.8 - 17 | [3] |

Signaling Pathways Modulated by BITC

BITC exerts its anti-cancer effects by targeting multiple signaling pathways. One of the primary mechanisms is the induction of intracellular ROS, which in turn can trigger apoptosis and autophagy. BITC has also been shown to inhibit the STAT3 signaling pathway and modulate the MAPK/ERK pathway.

Caption: Signaling pathways affected by BITC in cancer cells.

Part 2: Sacituzumab Govitecan (SG)

Application Notes

Sacituzumab govitecan (SG) is an antibody-drug conjugate (ADC) that targets the human trophoblast cell-surface antigen 2 (Trop-2). Trop-2 is a transmembrane glycoprotein that is highly expressed in a variety of epithelial tumors. SG consists of a humanized anti-Trop-2 monoclonal antibody (sacituzumab) linked to SN-38 (govitecan), the active metabolite of the topoisomerase I inhibitor irinotecan. Upon binding to Trop-2 on the cancer cell surface, SG is internalized, and SN-38 is released, leading to DNA damage and apoptotic cell death.

Quantitative Data: Cytotoxicity of SG in Cancer Cell Lines

The in vitro efficacy of SG is often evaluated in cell lines with varying levels of Trop-2 expression.

| Cell Line | Cancer Type | Trop-2 Expression | IC50 of SG | IC50 of Control ADC | Reference |

| END(K)265 | Endometrial Carcinoma | High | Significantly lower than control | - | [4] |

| END(K)254 | Endometrial Carcinoma | High | Significantly lower than control | - | |

| KRCH31 | Ovarian Cancer | High (3+) | Significantly lower than control | - | |

| OVA1 | Ovarian Cancer | High (3+) | Significantly lower than control | - | |

| OVA10 | Ovarian Cancer | High (3+) | Significantly lower than control | - | |

| OVA14 | Ovarian Cancer | Low/Negligible | No significant difference | - | |

| CVX8 | Cervical Cancer | High (2+) | 3.3-fold lower than control | - | |

| ADX3 | Cervical Cancer | High (2+) | 1.9-fold lower than control | - | |

| ADX2 | Cervical Cancer | Low/Negligible | No significant difference | - |

Mechanism of Action of Sacituzumab Govitecan (SG)

The mechanism of action of SG involves a targeted delivery of the cytotoxic payload, SN-38, to Trop-2 expressing cancer cells.

Caption: Mechanism of action of Sacituzumab Govitecan (SG).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining cell viability after treatment with BITC or SG using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

96-well flat-bottom plates

-

Culture medium (appropriate for the cell line)

-

BITC or SG stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: The following day, treat the cells with various concentrations of BITC or SG. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-